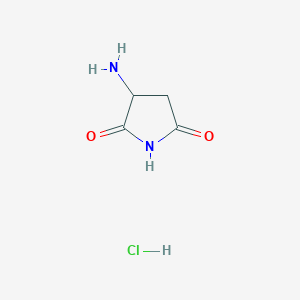

3-Aminopyrrolidine-2,5-dione hydrochloride

Description

Significance of the Pyrrolidine-2,5-dione Scaffold in Medicinal Chemistry and Organic Synthesis

The pyrrolidine-2,5-dione ring, also known as the succinimide (B58015) moiety, is a privileged scaffold in the fields of medicinal chemistry and organic synthesis. researchgate.net Its utility stems from its unique structural and chemical properties that make it an ideal core for developing biologically active molecules.

Nitrogen-containing heterocyclic compounds are foundational to modern drug discovery. ijsrtjournal.com An analysis of drugs approved by the U.S. FDA reveals that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle. msesupplies.comnih.gov Statistically, over 85% of all biologically active compounds are, or contain, a heterocycle, with nitrogen-based rings being the most common. nih.govrsc.org This prevalence can be attributed to several factors, including their high stability and the ability of the nitrogen atoms to form hydrogen bonds with biological targets such as proteins and nucleic acids. nih.gov These structures are integral to a vast array of natural products, including vitamins, alkaloids, and antibiotics, underscoring their critical role in life sciences. nih.gov

The five-membered pyrrolidine (B122466) ring is a versatile and widely used scaffold for obtaining compounds to treat human diseases. researchgate.netdntb.gov.uanih.govfrontiersin.org Specifically, the pyrrolidine-2,5-dione framework is recognized as a key structural moiety in the design of new therapeutic agents. frontiersin.orgnih.gov The presence of the imide group within this scaffold is thought to enhance the ability of molecules to cross biological membranes, a desirable property for drug candidates. researchgate.net This core has been successfully used to develop compounds with a wide spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, anticancer, and antibacterial properties. nih.govebi.ac.uknih.gov

The pyrrolidine ring is a central feature in numerous natural products, especially alkaloids such as nicotine (B1678760) and hygrine. nih.gov While the pyrrolidine-2,5-dione moiety is more prominent in synthetic compounds, it forms the core of established drugs and numerous drug candidates. A classic example is Ethosuximide, an antiepileptic drug widely used to treat absence seizures, which is built upon the succinimide (pyrrolidine-2,5-dione) scaffold. nih.govresearchgate.net Extensive research has been dedicated to synthesizing libraries of novel pyrrolidine-2,5-dione derivatives to explore their potential as treatments for epilepsy, pain, and inflammation. researchgate.netmdpi.commdpi.com

The saturated nature of the pyrrolidine scaffold provides a distinct advantage in drug design by offering a three-dimensional molecular architecture. researchgate.netdntb.gov.uanih.gov Unlike flat aromatic rings, the non-planar structure of the pyrrolidine ring, resulting from its sp³-hybridized carbon atoms, allows for a greater exploration of pharmacophore space. researchgate.netnih.gov This phenomenon, sometimes referred to as "pseudorotation," contributes to increased three-dimensional coverage. researchgate.netdntb.gov.ua Furthermore, the carbons in the pyrrolidine ring can be stereogenic centers, allowing for the creation of different stereoisomers. The specific spatial arrangement of substituents is crucial, as different isomers can interact differently with enantioselective biological targets like enzymes and receptors, leading to varied biological profiles. researchgate.netnih.govontosight.ai

Overview of 3-Aminopyrrolidine-2,5-dione (B1193966) Hydrochloride in Academic Research

In academic and industrial research, 3-Aminopyrrolidine-2,5-dione hydrochloride is primarily utilized as a chemical intermediate. Its structure is primed for further chemical modification, allowing researchers to synthesize a variety of derivatives for biological screening.

The utility of 3-Aminopyrrolidine-2,5-dione as a synthetic intermediate is well-documented in scientific literature. A notable application is in the generation of novel anticonvulsant agents. In a recent study, a series of 3-aminopyrrolidine-2,5-dione derivatives were synthesized and evaluated for their antiseizure activity. nih.govresearchgate.net The syntheses were achieved through methods such as the aza-Michael reaction, where the amino group of various precursor amines was added to a maleimide (B117702) scaffold to create the desired 3-aminopyrrolidine-2,5-dione core. nih.govresearchgate.net

The resulting library of compounds was then subjected to pharmacological screening in established animal models of epilepsy. The research identified several derivatives with significant anticonvulsant properties. nih.govresearchgate.net These findings underscore the importance of 3-aminopyrrolidine-2,5-dione as a starting material for fine chemicals intended for pharmacological investigation.

Table 1: Anticonvulsant Activity of Selected 3-Aminopyrrolidine-2,5-dione Derivatives Data sourced from studies on anticonvulsant screening. nih.govresearchgate.net

| Compound Derivative | Antiseizure Activity in 6 Hz Test | Antiseizure Activity in Maximal Electroshock (MES) Test |

|---|---|---|

| 3-(phenylamino)pyrrolidine-2,5-dione | Active | Active |

| 3-(benzylamino)pyrrolidine-2,5-dione | Active | Active |

| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | Active | Active |

| 3-(butylamino)-1-phenylpyrrolidine-2,5-dione | Active | Not Reported |

| 3-(benzylamino)-1-phenylpyrrolidine-2,5-dione | Active | Not Reported |

Precursor for Chiral Drugs and Active Pharmaceutical Ingredients

A critical application of 3-aminopyrrolidine-2,5-dione and its related structures is their role as precursors in the synthesis of chiral drugs and active pharmaceutical ingredients (APIs). guidechem.comnih.gov Chirality, or the "handedness" of a molecule, is a crucial factor in pharmacology, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities and metabolic fates. researchgate.net

The aminopyrrolidine framework is a key component in the asymmetric synthesis of various compounds. researchgate.net For instance, chiral aminopyrrolidine substituents are integral to a class of quinolone antibacterial agents, where the stereochemistry of the pyrrolidine ring is critical for maintaining potent antimicrobial activity. researchgate.net Natural products are often used as a starting point for constructing chiral pyrrolidine-2,5-diones, which can then be converted into pharmacologically important skeletons. nih.gov The synthesis of optically active derivatives is a key area of research, as it enhances the pharmacological profiles of the resulting compounds. mdpi.com The ability to use this compound to build stereochemically defined molecules makes it a valuable tool for drug discovery, enabling the development of more selective and effective medications. nih.govmdpi.com

Relevance in Pesticide and Pharmaceutical Research

The 3-aminopyrrolidine-2,5-dione scaffold is a prominent feature in both pharmaceutical and pesticide research due to the broad spectrum of biological activities exhibited by its derivatives. guidechem.com

In pharmaceutical research, derivatives of pyrrolidine-2,5-dione have been extensively investigated for their potential as anticonvulsant agents. nih.govresearchgate.netmdpi.com Studies have shown that modifying the substituents on the pyrrolidine-2,5-dione ring can lead to compounds with significant antiseizure activity in various experimental models. nih.govmdpi.com For example, a series of 3-aminopyrrolidine-2,5-dione derivatives demonstrated notable anticonvulsant effects, with some showing better efficacy and protective indices than established antiepileptic drugs. researchgate.net Beyond epilepsy, research has explored these compounds for other central nervous system applications, including antinociceptive (pain-relieving) properties. mdpi.com Furthermore, certain derivatives have been synthesized and evaluated as inhibitors of specific enzymes, such as the enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis, highlighting their potential as novel antitubercular agents. nih.gov

In the field of agricultural science, derivatives based on the related maleimide (a pyrrole-2,5-dione) structure have been designed and synthesized to explore their pesticidal properties. nih.gov Drawing inspiration from natural products, researchers have created N-amino-maleimide derivatives that exhibit significant larvicidal activities against mosquitos, such as Culex pipiens pallens. nih.gov These findings suggest that the core pyrrolidine-dione structure can serve as a template for developing new classes of insecticides. guidechem.comnih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminopyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2.ClH/c5-2-1-3(7)6-4(2)8;/h2H,1,5H2,(H,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHCBUSTHUTKRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114841-52-0 | |

| Record name | 3-aminopyrrolidine-2,5-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Aminopyrrolidine 2,5 Dione Hydrochloride and Its Derivatives

General Strategies for Pyrrolidine-2,5-dione Synthesis

The construction of the pyrrolidine-2,5-dione core can be broadly categorized into two main approaches: the de novo construction of the ring system from various precursors and the modification of an already existing pyrrolidine (B122466) ring.

Ring Construction from Cyclic and Acyclic Precursors

The most prevalent method for constructing the pyrrolidine-2,5-dione ring involves the condensation of acyclic precursors. A classic and widely used approach is the reaction of succinic anhydride (B1165640) or its derivatives with a primary amine. This reaction typically proceeds through an intermediate amic acid, which then undergoes cyclization via dehydration to form the five-membered imide ring. This method is highly versatile, allowing for the synthesis of a diverse range of N-substituted succinimides by varying the amine component.

Another powerful strategy for ring construction is the 1,3-dipolar cycloaddition reaction. This method can create highly substituted pyrrolidine rings with excellent control over stereochemistry.

A less common but effective strategy involves the ring contraction of larger heterocyclic systems. For instance, certain piperidine (B6355638) or pyridine (B92270) derivatives can undergo rearrangement reactions to yield the smaller pyrrolidine scaffold. These skeletal editing techniques offer unique pathways to functionalized pyrrolidines that might be challenging to access through more traditional methods.

| Precursor Type | Synthetic Method | Description |

| Acyclic | Condensation | Reaction of succinic anhydride or succinic acid derivatives with primary amines, often proceeding through an amic acid intermediate before cyclization. |

| Acyclic | 1,3-Dipolar Cycloaddition | Cycloaddition reactions, for example, between azomethine ylides and alkenes, to form the pyrrolidine ring system stereoselectively. |

| Cyclic | Ring Contraction | Skeletal rearrangement of larger rings, such as piperidines or pyridines, to form the five-membered pyrrolidine ring. |

Functionalization of Preformed Pyrrolidine Rings

Alternatively, the pyrrolidine-2,5-dione core can be synthesized by modifying a pre-existing pyrrolidine ring. This approach is particularly useful for introducing specific functional groups at desired positions.

One key method is the conjugate addition, or Michael addition, to maleimides, which are α,β-unsaturated pyrrolidine-2,5-diones. Maleimides are excellent Michael acceptors, readily reacting with a wide range of nucleophiles, including amines (aza-Michael addition), thiols, and carbon nucleophiles. nih.govtcsedsystem.eduresearchgate.netnih.gov This reaction is fundamental for introducing substituents at the C-3 position of the succinimide (B58015) ring, as is necessary for the synthesis of 3-aminopyrrolidine-2,5-dione (B1193966).

Another modern approach is the direct C-H functionalization of a preformed pyrrolidine or dihydropyrrole ring. This strategy avoids the need for pre-functionalized substrates and allows for the direct introduction of substituents onto the ring's carbon framework, representing a highly atom-economical approach.

Stereoselective and Asymmetric Synthesis Approaches

Many biological applications of pyrrolidine-2,5-dione derivatives require a specific stereoisomer. Consequently, the development of stereoselective and asymmetric synthetic methods to control the three-dimensional arrangement of atoms is a critical area of research.

Synthesis of Optically Active Forms

Achieving high enantiomeric purity is essential for producing compounds with desired pharmacological profiles. The synthesis of optically active 3-aminopyrrolidine-2,5-dione and its derivatives is primarily accomplished through two strategic avenues: the use of chiral starting materials derived from the "chiral pool" or the application of asymmetric catalysis.

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids and carbohydrates. mdpi.comresearchgate.net L-aspartic acid is an ideal chiral precursor for the synthesis of (S)-3-aminopyrrolidine-2,5-dione derivatives due to its inherent stereochemistry and appropriate functional groups. nih.gov

A common synthetic route begins with the protection of the amino group of L-aspartic acid, for instance, through formylation with formic acid and acetic anhydride to produce N-formyl-L-aspartic anhydride. prepchem.comgoogle.comgoogle.comgoogleapis.com This amino-protected aspartic anhydride possesses the correct stereocenter and the cyclic anhydride structure necessary for subsequent transformations. The anhydride can then be reacted with an amine to open the ring, followed by subsequent chemical steps including reduction and ring-closing to form the desired chiral pyrrolidine derivative. researchgate.net This strategy effectively transfers the chirality of the starting amino acid to the final product.

| Step | Reagents/Process | Intermediate/Product | Purpose |

| 1 | L-Aspartic Acid + Formic Acid / Acetic Anhydride | N-Formyl-L-aspartic anhydride | Protection of the amine and formation of a reactive anhydride ring while retaining the original stereochemistry. prepchem.comgoogle.comresearchgate.net |

| 2 | Acylation, Esterification, Reduction, and Ring Closing | (S)-1-benzylpyrrolidin-3-amine (example) | Construction of the chiral pyrrolidine ring from the chiral precursor. researchgate.net |

| 3 | Debenzylation (if applicable) | (S)-(+)-3-Aminopyrrolidine | Deprotection to yield the final chiral amine. researchgate.net |

Asymmetric catalysis offers a powerful alternative to the chiral pool approach. Organocatalysis, which utilizes small, chiral organic molecules to catalyze stereoselective transformations, has emerged as a particularly effective tool. researchgate.netrsc.org

For the synthesis of chiral 3-aminopyrrolidine-2,5-dione derivatives, the organocatalytic enantioselective aza-Michael addition of an amine to a maleimide (B117702) is a highly direct and efficient strategy. nih.govresearchgate.net In this reaction, a chiral organocatalyst, such as a primary or secondary amine derivative (e.g., based on thiourea (B124793) or prolinamide), activates the maleimide and/or the incoming nucleophile. mdpi.com This activation facilitates a facial-selective attack of the amine onto the double bond of the maleimide, leading to the formation of a new stereocenter with high enantioselectivity. nih.govmdpi.com The resulting product is an enantioenriched 3-aminopyrrolidine-2,5-dione. This method is highly valued for its operational simplicity and its ability to generate significant stereochemical complexity in a single step. nih.govrsc.org

Diastereoselective Synthesis

The control of stereochemistry is a critical aspect of modern synthetic chemistry, particularly in the synthesis of biologically active molecules. Diastereoselective approaches to pyrrolidinone-containing structures allow for the precise arrangement of substituents, which can significantly influence pharmacological activity.

One effective method involves a two-step reductive amination procedure to produce pyrrolidinone-containing dipeptide analogues with high yield and excellent diastereoselectivity. researchgate.net This strategy has been successfully applied to create a library of these peptidomimetics, highlighting its utility in generating structural diversity for further investigation. researchgate.net The synthesis of related structures, such as 3,4-dihydroxypyrrolidine-2,5-dione derivatives, also underscores the focus on creating stereochemically defined compounds for biological evaluation, for instance, as carbonic anhydrase inhibitors. nih.gov

| Precursor | Reagents | Key Transformation | Diastereoselectivity | Reference |

| Pyrrolidine-2,4-diones | Amino acid esters, NaBH(OAc)₃ | Reductive Amination | Excellent | researchgate.net |

Stereocontrolled Ring Contraction

Ring contraction reactions represent an innovative strategy for skeletal editing, transforming readily available cyclic compounds into smaller, often more synthetically challenging, ring systems. nih.gov This approach has been successfully applied to the synthesis of pyrrolidine derivatives from larger heterocyclic precursors like pyridines and piperidines. osaka-u.ac.jprsc.org

A photo-promoted ring contraction of pyridines using silylborane has been developed to afford pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov This reaction demonstrates broad substrate scope and high functional group compatibility. nih.gov The mechanism is proposed to proceed through a 2-silyl-1,2-dihydropyridine intermediate, which undergoes a photochemical or thermal silyl (B83357) migration to facilitate the ring contraction. nih.gov

In another approach, N-substituted piperidines can be selectively converted into either pyrrolidin-2-ones or 3-iodopyrroles through cascade reactions involving ring contraction and deformylative functionalization. rsc.org The selectivity of the reaction can be tuned by the choice of oxidant and additives, allowing for controlled synthesis of the desired pyrrolidine-based product. rsc.org These methods provide a powerful means to access functionalized pyrrolidine cores from abundant starting materials. osaka-u.ac.jprsc.org

| Starting Material | Reagents/Conditions | Product Type | Key Feature | Reference |

| Pyridines | Silylborane, Light (hν) | 2-Azabicyclo[3.1.0]hex-3-ene | Photo-promoted skeletal editing | nih.gov |

| N-Substituted Piperidines | Specific Oxidants/Additives | Pyrrolidin-2-one | Tunable selectivity via oxidant choice | rsc.org |

Modern Synthetic Transformations and Reaction Conditions

The synthesis of 3-aminopyrrolidine-2,5-dione and its analogues leverages a variety of modern synthetic transformations. These methods range from classical cyclization reactions under optimized conditions to more contemporary approaches like mechanochemical synthesis and catalytic cascade reactions. researchgate.netnih.govmdpi.com The pyrrolidine scaffold is often constructed using strategies that begin with achiral materials or employ carbohydrate-derived precursors to introduce chirality. nih.gov The versatility of these transformations allows for the creation of diverse libraries of compounds for screening, particularly for anticonvulsant and antinociceptive activities. researchgate.netmdpi.com

Cyclization Reactions

Cyclization is a fundamental strategy for constructing the pyrrolidine-2,5-dione ring. These reactions typically involve the formation of two amide bonds to close the five-membered ring.

The formation of the succinimide ring often proceeds via a cyclocondensation reaction, which is a classic example of nucleophilic acyl substitution. mdpi.com In this process, a primary amine attacks a carbonyl group of a dicarboxylic acid or its derivative (like an anhydride or ester), leading to the formation of an amide. A subsequent intramolecular nucleophilic acyl substitution, where the newly formed amide nitrogen attacks the second carbonyl group, results in ring closure and the elimination of a small molecule such as water or an alcohol. nih.gov This method is a straightforward and widely used approach for synthesizing a variety of substituted pyrrolidine-2,5-diones. nih.govmdpi.com

The structure of 3-aminopyrrolidine-2,5-dione is closely related to that of aspartic acid, suggesting that intramolecular cyclization of aspartic acid derivatives is a viable synthetic route. This transformation involves the activation of the carboxylic acid groups of an aspartic acid derivative, followed by an intramolecular amidation to form the succinimide ring. This approach is conceptually similar to the general synthesis of succinimides from succinic acid derivatives and is particularly relevant for producing chiral products when starting from optically pure aspartic acid. The design of anticonvulsant analogs often involves modifications of such core structures, implying the importance of synthetic routes from readily available amino acid precursors. researchgate.net

Aza-Michael Reactions

The aza-Michael reaction, or the conjugate addition of an amine to an electron-deficient alkene, is a powerful and efficient method for forming carbon-nitrogen bonds and is particularly well-suited for synthesizing 3-aminopyrrolidine-2,5-dione derivatives. rsc.orgresearchgate.net

This reaction is frequently employed by adding primary or secondary amines to maleimides, which serve as the activated alkene (Michael acceptor). nih.gov The addition creates the 3-amino-substituted succinimide core in a single, often highly efficient, step. researchgate.net This methodology has been adapted for both traditional solvent-based synthesis and modern mechanochemical (ball-milling) techniques, the latter offering advantages in terms of reduced solvent waste and potentially faster reaction times. nih.gov

Furthermore, the aza-Michael addition can be the initial step in a cascade reaction. frontiersin.org For instance, the reaction of an amine with an unsaturated ester can be followed by an autocatalyzed intramolecular amidation-cyclization, which spontaneously forms the stable 5-membered pyrrolidone ring. frontiersin.org This tandem approach streamlines the synthesis by combining multiple transformations into a single operational step. frontiersin.org

| Michael Acceptor | Nucleophile (Amine) | Reaction Type | Conditions | Product | Reference |

| Maleimide/N-substituted maleimides | Various primary and secondary amines | Aza-Michael Addition | Solvent-based or mechanochemical | 3-Aminopyrrolidine-2,5-dione derivatives | researchgate.netnih.gov |

| Unsaturated ester (γ-position) | Primary amine or ammonia | Cascade Aza-Michael/Cyclization | Autocatalyzed | N-substituted pyrrolidone ring | frontiersin.org |

Multi-Component Reactions (e.g., Ugi-4CR/Cyclization)

Multi-component reactions (MCRs), particularly the Ugi four-component reaction (Ugi-4CR), offer a powerful and efficient pathway for the synthesis of complex molecules like pyrrolidine-2,5-diones from simple starting materials in a single step. acs.orgbeilstein-journals.orgmdpi.com This strategy is highly valued for its atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds. mdpi.com

The general approach involves a sequential Ugi-4CR followed by a cyclization step. acs.orgfigshare.com In a typical reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an acyclic Ugi product. beilstein-journals.org When one of the components contains a suitable functional group, a subsequent intramolecular cyclization can be induced to form the desired heterocyclic ring system. nih.gov

For the synthesis of pyrrolidine-2,5-dione scaffolds, a β-ketoester can be employed as the carboxylic acid component. The initial Ugi reaction proceeds to form an intermediate which, upon treatment with a base such as cesium carbonate, undergoes cyclization to yield the target pyrrolidinedione. nih.gov This post-Ugi secondary cyclization has proven to be a fruitful strategy for creating novel and complex scaffolds. nih.gov The versatility of the Ugi reaction allows for the incorporation of a wide variety of substituents by simply changing the starting materials, making it an ideal tool for creating libraries of 3-aminopyrrolidine-2,5-dione derivatives for drug discovery.

| Reactant A (Amine) | Reactant B (Carbonyl) | Reactant C (Carboxylic Acid) | Reactant D (Isocyanide) | Overall Yield | Reference |

|---|---|---|---|---|---|

| Primary/Secondary Amine | Aldehyde/Ketone | β-Ketoester | Isocyanide | Satisfactory | nih.gov |

Mechanochemical Synthesis

Mechanochemical synthesis, which utilizes mechanical force (e.g., ball-milling) to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based methods. researchgate.netnih.gov This approach often leads to shorter reaction times, higher yields, and reduced waste generation.

The synthesis of 3-aminopyrrolidine-2,5-dione derivatives can be effectively achieved through a mechanochemical aza-Michael addition. researchgate.netnih.gov This reaction involves the addition of an amine to a maleimide derivative. The use of a ball mill provides the necessary energy to facilitate the reaction between the solid reactants in the absence of a solvent. This method is particularly advantageous for its simplicity and adherence to the principles of green chemistry. A series of 3-aminopyrrolidine-2,5-dione derivatives have been successfully synthesized using this technique, demonstrating its broad applicability. researchgate.netnih.gov

| Maleimide Derivative | Amine | Method | Key Advantage | Reference |

|---|---|---|---|---|

| Maleimide or N-substituted maleimide | Selected primary/secondary amines | Mechanochemical aza-Michael reaction (Ball-milling) | Solvent-free, efficient, green chemistry | researchgate.netnih.gov |

N-Heterocyclic Carbene Catalyzed Ring Expansion

N-Heterocyclic carbenes (NHCs) have gained prominence as powerful organocatalysts capable of mediating a wide range of chemical transformations, including ring expansions. This methodology provides a unique approach to the synthesis of succinimide derivatives from smaller ring precursors.

One notable example is the NHC-catalyzed ring expansion of 4-formyl-β-lactams. In this reaction, the NHC catalyst activates the aldehyde group of the β-lactam, initiating a rearrangement that leads to the formation of the thermodynamically more stable five-membered succinimide ring. This organocatalytic process is attractive due to the ready availability of the catalyst, low catalyst loading requirements, and mild reaction conditions. The versatility of this method allows for the synthesis of a variety of substituted succinimides, which could be further functionalized to yield 3-aminopyrrolidine-2,5-dione derivatives.

Reductions of Carbonyl Moieties

The reduction of a carbonyl group or a related functional group is a fundamental strategy for introducing an amino group onto the pyrrolidine-2,5-dione scaffold. A common and effective approach is the reduction of a nitro group at the 3-position of the succinimide ring.

This transformation can be achieved using various reducing agents. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas, is a widely used method. wikipedia.orgorganic-chemistry.org Alternatively, metal-based reductions, for instance, using iron in an acidic medium, can also be employed to convert the nitro group to a primary amine. wikipedia.org This method is a key step in a multi-step synthesis, where the 3-nitrosuccinimide precursor is first synthesized and then reduced to afford the desired 3-aminopyrrolidine-2,5-dione. The choice of reducing agent can be critical to ensure chemoselectivity, preserving the dicarbonyl functionality of the succinimide ring. organic-chemistry.org

| Precursor | Reducing Agent/Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|

| 3-Nitro-pyrrolidine-2,5-dione derivative | H₂, Pd/C or Raney Nickel | 3-Amino-pyrrolidine-2,5-dione derivative | High efficiency, common industrial method | wikipedia.org |

| 3-Nitro-pyrrolidine-2,5-dione derivative | Fe, Acidic Medium | 3-Amino-pyrrolidine-2,5-dione derivative | Alternative to catalytic hydrogenation | wikipedia.org |

Hydrogenolysis

Hydrogenolysis is a crucial reaction in synthetic organic chemistry, often employed for the cleavage of protecting groups. researchgate.net In the context of 3-aminopyrrolidine-2,5-dione synthesis, hydrogenolysis is particularly useful for the deprotection of N-benzyl groups to unveil a primary or secondary amine. researchgate.netresearchgate.net

The N-benzyl group is a common protecting group for amines due to its stability under various reaction conditions and its relatively straightforward removal. The debenzylation is typically carried out via catalytic hydrogenation, using a palladium-based catalyst (e.g., Pd/C or Pd(OH)₂/C) and a hydrogen source. researchgate.netnih.gov This reaction proceeds under mild conditions and is generally high-yielding. This strategy is integral to synthetic routes where the amino group needs to be protected during the construction of the succinimide ring or other functionalization steps. The selective removal of the benzyl (B1604629) group in the final steps of the synthesis provides the target 3-amino derivative. Careful selection of the catalyst and reaction conditions is important, especially when other reducible functional groups are present in the molecule, to ensure selective debenzylation. nacatsoc.org

One-Pot Synthesis Strategies

One-pot synthesis strategies are highly desirable as they reduce the number of work-up and purification steps, saving time, reagents, and minimizing waste. mdpi.com Several of the advanced methodologies discussed can be adapted into one-pot procedures for the synthesis of 3-aminopyrrolidine-2,5-dione and its derivatives.

For instance, the Ugi-4CR/cyclization sequence can often be performed in a one-pot fashion where the acyclic Ugi product is generated and then cyclized in the same reaction vessel without isolation. mdpi.comnih.gov Similarly, visible light-promoted radical cascade reactions of aza-1,6-enynes provide a one-pot transformation of easily accessible starting materials into functionalized succinimides. rsc.org Another approach involves the reaction of succinic anhydride with amines in the presence of a mild cyclo-dehydration agent like polyphosphate ester (PPE), which can be carried out as a one-pot process. beilstein-archives.org These strategies exemplify the trend towards more efficient and environmentally benign synthetic protocols.

Structural Analysis and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to elucidating the molecular structure of 3-Aminopyrrolidine-2,5-dione (B1193966) hydrochloride by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for 3-Aminopyrrolidine-2,5-dione hydrochloride are not widely published, the expected chemical shifts can be reliably predicted based on extensive data from analogous pyrrolidine-2,5-dione derivatives rsc.org.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrrolidine (B122466) ring. The methine proton at the C3 position (H3), being adjacent to the electron-withdrawing amino group, would appear as a multiplet in the downfield region. The two diastereotopic methylene protons at the C4 position (H4a and H4b) would likely present as separate multiplets due to their different spatial environments. The imide proton (N-H) typically appears as a broad singlet. In the hydrochloride salt form, the ammonium protons (-NH₃⁺) would also be present, likely as a broad signal.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The two carbonyl carbons (C2 and C5) of the imide ring are expected to resonate at the most downfield positions, typically in the range of 170-180 ppm. The C3 carbon, bonded to the amino group, would appear around 50-60 ppm, while the C4 methylene carbon would be observed further upfield.

Nuclear Overhauser Effect (nOe) Analysis: nOe analysis could be employed to confirm through-space proximities between protons, helping to establish the relative stereochemistry and preferred conformation of the pyrrolidine ring. For instance, correlations between the H3 proton and the H4 protons would help define the puckering of the five-membered ring.

Predicted NMR Chemical Shifts for 3-Aminopyrrolidine-2,5-dione

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~175 |

| C3 | Multiplet, ~4.0-4.5 | ~55 |

| C4 | Multiplet, ~2.8-3.2 | ~35 |

| C5 | - | ~175 |

| N1-H | Broad singlet, ~8.0-9.0 | - |

| C3-NH₃⁺ | Broad singlet | - |

Note: Predicted values are based on data for analogous structures and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum of this compound is expected to be dominated by absorptions from the imide and amine functional groups researchgate.net.

Key characteristic absorption bands would include:

N-H Stretching: A broad and strong absorption band in the region of 3400-3000 cm⁻¹ corresponding to the stretching vibrations of the N-H bond in the imide and the ammonium group (-NH₃⁺) of the hydrochloride salt. For related compounds, sharp bands for NH₂ groups have been observed around 3320-3387 cm⁻¹ researchgate.net.

C=O Stretching: Two distinct and strong absorption bands are characteristic of the cyclic imide functionality. These correspond to the symmetric and asymmetric stretching of the carbonyl groups and typically appear in the range of 1790-1700 cm⁻¹. Studies on similar pyrrolidine-2,5-dione derivatives report sharp bands in the region of 1724-1719 cm⁻¹ researchgate.net.

C-N Stretching: Absorptions corresponding to C-N bond stretching are expected in the fingerprint region, typically between 1300-1100 cm⁻¹.

Expected FT-IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Imide & Ammonium) | Stretch | 3400 - 3000 | Strong, Broad |

| C=O (Imide) | Asymmetric Stretch | ~1770 | Strong |

| C=O (Imide) | Symmetric Stretch | ~1720 | Very Strong |

| C-N | Stretch | 1300 - 1100 | Medium |

Mass Spectrometry (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental formula. For this compound (Molecular Formula: C₄H₇ClN₂O₂, Molecular Weight: 150.56 g/mol ) , Electrospray Ionization (ESI) would be a suitable technique.

In positive-ion mode ESI-MS, the compound is expected to be detected as its protonated molecular ion [M+H]⁺, corresponding to the free base.

Expected [M+H]⁺: m/z = 115.05 (for C₄H₆N₂O₂)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in tandem MS (MS/MS) would likely involve the cleavage of the pyrrolidine ring. Common fragmentation pathways for related cyclic structures include the loss of carbon monoxide (CO) or the cleavage of the side chain. A plausible fragmentation for the [M+H]⁺ ion at m/z 115.05 could involve the loss of the amino group or the breakdown of the imide ring structure.

X-Ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry. While a specific crystal structure for this compound has not been reported, the structure of the parent molecule, pyrrolidine-2,5-dione (succinimide), provides a foundational model.

The crystal structure of succinimide (B58015) reveals that the non-hydrogen atoms of the ring are nearly coplanar. In the crystal lattice, molecules are linked by N-H···O hydrogen bonds to form inversion dimers. For this compound, the introduction of the protonated amino group would significantly alter this packing. A more complex and extensive hydrogen-bonding network involving the ammonium group, the imide N-H, the carbonyl oxygens, and the chloride counter-ion would be expected to dominate the crystal packing. This technique would be essential for unambiguously determining the absolute stereochemistry of chiral variants of the compound.

Chromatographic Methods for Purity and Stereoisomer Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for separating its stereoisomers. As the molecule lacks a strong native chromophore for UV detection, a derivatization strategy is often employed google.com.

A validated method for the related compound 3-aminopyrrolidine (B1265635) hydrochloride involves pre-column derivatization with di-tert-butyl dicarbonate (Boc anhydride) google.com. This reaction attaches a Boc group to the primary amine, creating a derivative with significant UV absorbance. The resulting Boc-protected compound can then be effectively analyzed using reverse-phase HPLC.

A typical HPLC method would involve:

Column: A C18 stationary phase.

Mobile Phase: A gradient or isocratic mixture of water (or a buffer) and an organic solvent like methanol or acetonitrile google.com.

Detection: UV detection at a low wavelength, such as 210 nm, to detect the amide bond of the derivative google.com.

Quantification: Purity is determined by calculating the relative peak area of the main component against any detected impurities using the area normalization method google.com.

For stereoisomer analysis, a chiral HPLC method would be necessary. This could involve using a chiral stationary phase or derivatizing the compound with a chiral reagent to form diastereomers that can be separated on a standard achiral column researchgate.net.

Theoretical Studies on Molecular Structure and Conformation

Theoretical and computational studies, particularly those using Density Functional Theory (DFT), provide deep insights into the molecule's conformational preferences and electronic structure. Such studies on succinimide and related structures have explored the flexibility and planarity of the five-membered ring scirp.orgresearchgate.net.

Computational models can predict key structural parameters, such as dihedral angles, which define the ring's conformation. The succinimide ring is not perfectly planar but adopts a slightly puckered or twisted conformation to relieve ring strain. DFT calculations can determine the lowest energy conformation by optimizing the geometry of the molecule. These studies have shown that the energy barrier for ring inversion is relatively low. For 3-Aminopyrrolidine-2,5-dione, theoretical models would also investigate the influence of the amino substituent on the ring's geometry and the rotational barrier around the C-N bond. These computational approaches are invaluable for interpreting experimental data and understanding the molecule's intrinsic structural properties.

Derivatization Strategies and Structure Activity Relationship Sar Studies

Design and Synthesis of Novel Pyrrolidine-2,5-dione Derivatives

The design and synthesis of novel derivatives of 3-aminopyrrolidine-2,5-dione (B1193966) are driven by the goal of enhancing therapeutic efficacy and selectivity. Key strategies include modifying the core structure to interact more effectively with biological targets.

Substitutions at N1, C3, and C5 Positions of the Pyrrolidine (B122466) Ring

Modifications at the N1 and C3 positions of the pyrrolidine-2,5-dione ring are the most extensively studied derivatization approaches. The C3 position, bearing the amino group, is a critical site for introducing diversity. A common synthetic route to achieve 3-amino substituted derivatives is the aza-Michael reaction, which involves the addition of amines to maleimides or their N-substituted counterparts. researchgate.netnih.gov This method allows for the introduction of a wide array of substituents on the amino group at the C3 position.

For instance, a series of 3-aminopyrrolidine-2,5-dione derivatives have been synthesized by reacting maleimide (B117702) or its N-substituted versions with various primary and secondary amines. researchgate.net This has led to the development of compounds with substitutions such as ((4-chlorophenyl)amino), (benzylamino), and (phenylamino) at the C3 position. nih.gov

Substitutions at the N1 position are also crucial for modulating the pharmacological profile of these compounds. N-substituted derivatives are often prepared through the reaction of a substituted succinic anhydride (B1165640) with a primary amine, followed by cyclization. This approach has been used to introduce aryl, alkyl, and more complex side chains at the imide nitrogen.

While substitutions at the N1 and C3 positions are well-documented, the literature on direct substitutions at the C5 position of a 3-aminopyrrolidine-2,5-dione scaffold is limited. Most synthetic strategies for substituted pyrrolidine-2,5-diones start from substituted succinic acids or maleic anhydrides, which pre-determine the substitution pattern at C3 and C4.

Hybrid Compound Approaches (e.g., with Piperazines, Pyrazolines)

A prominent strategy in drug design is the creation of hybrid molecules, which combine two or more pharmacophores to achieve a synergistic or additive effect, or to interact with multiple targets. The 3-aminopyrrolidine-2,5-dione scaffold has been successfully hybridized with other heterocyclic moieties, notably piperazine (B1678402) and pyrazoline.

Piperazine Hybrids: A number of hybrid compounds incorporating a piperazine ring have been synthesized and evaluated for their biological activities, particularly as anticonvulsant agents. researchgate.net These hybrids often feature a linker connecting the N1 position of the pyrrolidine-2,5-dione ring to a substituted piperazine moiety. The nature of the substituent on the piperazine ring, as well as the length and composition of the linker, have been shown to significantly influence activity.

Pyrazoline Hybrids: Pyrazolines are another class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer activity. nih.govresearchgate.netbohrium.comresearchgate.netmdpi.com Hybrid molecules that couple the pyrrolidine-2,5-dione scaffold with a pyrazoline ring have been designed and synthesized as potential antitumor agents. nih.govorganic-chemistry.org For example, a series of pyrazoline-substituted pyrrolidine-2,5-dione hybrids have demonstrated significant cytotoxic effects against various cancer cell lines. nih.govorganic-chemistry.org One such derivative, 1-(2-(3-(4-fluorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione, exhibited potent antiproliferative activity. nih.govorganic-chemistry.org

Incorporation into Complex Molecular Scaffolds (e.g., Anthracenediones)

The incorporation of the 3-aminopyrrolidine-2,5-dione moiety into larger, more complex molecular scaffolds is a strategy to develop agents with novel mechanisms of action or improved targeting capabilities. Anthracenediones, for instance, are a class of compounds known for their anticancer properties, often acting as DNA intercalators or topoisomerase inhibitors.

While the direct synthesis of conjugates between 3-aminopyrrolidine-2,5-dione and anthracenediones is not extensively reported in the available literature, the general principle of combining pharmacophores suggests that such molecules could be of significant interest. The synthesis would likely involve a multi-step process, potentially utilizing a protected form of 3-aminopyrrolidine-2,5-dione as a building block to be coupled with a functionalized anthracenedione precursor.

Amino-Protected Derivatives as Synthetic Intermediates

The amino group at the C3 position of 3-aminopyrrolidine-2,5-dione is a reactive site that can interfere with reactions intended for other parts of the molecule. Therefore, the use of amino-protecting groups is a crucial strategy in the synthesis of more complex derivatives. Common protecting groups such as tert-butoxycarbonyl (Boc) are employed to temporarily block the amino group, allowing for selective modifications at other positions.

For example, N-Boc-protected amino esters can be used as precursors in the synthesis of chiral 3-amino-5-alkyl-2,5-dihydro-1H-pyrrolin-2-ones. researchgate.net The Boc group can be readily removed under acidic conditions once the desired synthetic transformations are complete, restoring the free amino group for further functionalization or for the final biologically active compound.

Understanding the Impact of Structural Modifications on Biological Activity

The systematic derivatization of the 3-aminopyrrolidine-2,5-dione scaffold allows for a detailed investigation of the structure-activity relationship (SAR), providing insights into how specific structural features influence biological effects.

A study on a series of 3-aminopyrrolidine-2,5-dione derivatives revealed that the nature of the substituent at the C3 amino group significantly impacts anticonvulsant activity. nih.gov For instance, the compound 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione showed potent antiseizure activity in multiple models. nih.gov Furthermore, substitutions at the N1 position also play a role, as seen in derivatives like 3-(butylamino)‐1-phenylpyrrolidine-2,5-dione and 3-(benzylamino)‐1-phenylpyrrolidine-2,5-dione, which also exhibited antiseizure properties. nih.gov

The following table summarizes the anticonvulsant activity of selected 3-aminopyrrolidine-2,5-dione derivatives.

| Compound | N1-Substituent | C3-Substituent | Anticonvulsant Activity (MES test ED₅₀ mg/kg) | Anticonvulsant Activity (6 Hz test ED₅₀ mg/kg) |

| 1 | H | (4-chlorophenyl)amino | Potent | Potent |

| 2 | H | benzylamino | Active | Active |

| 3 | H | phenylamino | Active | Active |

| 4 | Phenyl | butylamino | Not specified | Active |

| 5 | Phenyl | benzylamino | Not specified | Active |

Data sourced from studies on anticonvulsant properties of 3-aminopyrrolidine-2,5-dione derivatives. nih.gov

In the context of anticancer activity, a series of pyrazoline-pyrrolidine-2,5-dione hybrids were evaluated for their cytotoxicity against various cancer cell lines. organic-chemistry.org The results indicated that the substitution pattern on the pyrazoline ring was a key determinant of potency.

| Compound | Pyrrolidine-2,5-dione Substituent | Pyrazoline Substituents | MCF7 (IC₅₀ µM) | HT29 (IC₅₀ µM) | K562 (IC₅₀ µM) |

| S2 | 1-(2-oxoethyl) | 3-(4-fluorophenyl)-5-(p-tolyl) | 0.78 | 0.92 | 47.25 |

Data represents the antiproliferative activity of a lead pyrazoline-pyrrolidine-2,5-dione hybrid. organic-chemistry.org

Influence of Steric Factors and Three-Dimensional Structure

The stereochemistry at the C3 position, which is a chiral center in substituted derivatives, can be a critical factor for biological activity. Enantiomerically pure compounds often exhibit different pharmacological profiles, with one enantiomer being significantly more active than the other. This highlights the importance of stereoselective synthesis in the development of potent and selective drug candidates. nih.gov The synthesis of chiral 3-substituted and 3,4-disubstituted pyrrolidine-2,5-diones is an area of active research. nih.gov

Conformational analysis of the pyrrolidine ring and its substituents is also essential for understanding SAR. The preferred conformation of a molecule determines its shape and how it fits into the binding site of a protein. Steric hindrance from bulky substituents can either enhance or diminish activity, depending on whether it promotes a favorable binding conformation or prevents the molecule from accessing the binding site.

Role of Enantiomeric Purity in Chiral Recognition and Binding

The 3-aminopyrrolidine-2,5-dione core contains a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). The enantiomeric purity of derivatives is crucial as biological systems, such as receptors and enzymes, are themselves chiral. Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other.

The distinct three-dimensional arrangement of atoms in each enantiomer leads to differential interactions with chiral biological targets. This stereoselectivity in binding is fundamental to the concept of chiral recognition. For a molecule to bind effectively to its target, it must achieve a precise orientation that allows for optimal non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The specific spatial arrangement of functional groups in one enantiomer may allow for a perfect fit with the binding site, leading to a stable complex and a desired biological response. In contrast, the other enantiomer may bind less effectively or not at all, resulting in lower activity.

In the context of 3-aminopyrrolidine (B1265635) derivatives, the orientation of the amino group and other substituents at the C3 position is critical for interaction with target proteins. For instance, in the development of inhibitors for specific enzymes, the (S)-enantiomer of a 3-aminopyrrolidine scaffold was preferentially used to explore dual inhibitors of Abl and PI3K kinases, suggesting the importance of this specific configuration for binding to these targets. nih.gov The practical resolution of 3-aminopyrrolidine into its enantiomers can be achieved through methods like diastereomeric salt formation, for example, using (S)-2-methoxy-2-phenylacetic acid. dntb.gov.ua This separation is a critical step to study the distinct biological profiles of each enantiomer and to develop drugs with improved therapeutic indices.

The table below illustrates the significance of chirality in the biological activity of certain pyrrolidine derivatives.

| Derivative Type | Enantiomer | Target | Biological Activity |

| (S)-3-aminopyrrolidine derivatives | (S) | Abl and PI3K kinases | Dual inhibition |

| Chiral 3-aminopyrrolidine derivatives | Not specified | Not specified | Used as scaffolds for antibacterial and antifungal agents |

Computational Approaches in Derivatization and SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, offering insights into the interactions between small molecules and their biological targets. These methods are particularly valuable in guiding the derivatization of lead compounds and in elucidating their structure-activity relationships.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, docking is used to predict how a ligand, such as a derivative of 3-aminopyrrolidine-2,5-dione, will bind to the active site of a target protein. This information is invaluable for understanding the molecular basis of the ligand's activity and for designing new derivatives with improved binding affinity and selectivity.

For derivatives of the closely related pyrrolidine-2,5-dione and piperidine-2,6-dione scaffolds, molecular docking has been instrumental in understanding their anticonvulsant activity. researchgate.net These studies have suggested that the anticonvulsant and antinociceptive effects of these compounds may be attributed to their interaction with neuronal voltage-sensitive sodium and L-type calcium channels. nih.govresearchgate.net For example, in a study of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives, in vitro studies confirmed that the most promising compounds exhibited moderate but balanced inhibition of these channels. researchgate.net

Molecular docking studies on (S)-3-aminopyrrolidine derivatives have also shed light on their potential as dual inhibitors of Abl and PI3K kinases. nih.gov Docking simulations showed that these compounds could bind to both kinases, although the binding to Abl was weaker compared to the established inhibitor Imatinib, which correlated with the observed lower kinase inhibitory rates. nih.gov

The following table summarizes findings from molecular docking studies on related pyrrolidine derivatives.

| Derivative Scaffold | Target | Key Findings from Docking |

| Pyrrolidine-2,5-dione | Neuronal voltage-sensitive sodium and calcium channels | Interaction with these channels is a plausible mechanism for anticonvulsant and antinociceptive activity. nih.govresearchgate.net |

| (S)-3-aminopyrrolidine | Abl and PI3K kinases | Compounds can bind to both kinases, but with weaker affinity to Abl compared to Imatinib. nih.gov |

Binding Affinity Predictions

Binding affinity is a measure of the strength of the interaction between a ligand and its target. Computational methods can be used to predict the binding affinity of a ligand to a protein, which is often expressed as the binding energy (e.g., in kcal/mol). Lower binding energy values typically indicate a more stable complex and higher binding affinity. These predictions are crucial for prioritizing which derivatives to synthesize and test experimentally, thereby saving time and resources.

While specific binding affinity predictions for 3-aminopyrrolidine-2,5-dione hydrochloride were not found, studies on related compounds demonstrate the utility of this approach. For instance, in the development of polypeptide derivatives as microbial inhibitors, calculated binding affinities were used to compare the strength of interaction of different compounds with their target enzymes. nih.gov Similarly, for pyrrolidine derivatives with GABA-ergic activities, binding affinity for the GABA receptor was calculated, with the N-substituted pyrrolidine derivative, 2-(pyrrolidin-1-yl)ethan-1-amine, showing the highest affinity with a value of -3.7 kcal/mol.

These computational predictions, in conjunction with experimental data, are vital for constructing robust SAR models. By correlating the predicted binding affinities of a series of derivatives with their experimentally determined biological activities, researchers can identify the key structural features that contribute to potent and selective binding.

The table below provides examples of predicted binding affinities for derivatives of related compounds.

| Compound Class | Target | Predicted Binding Affinity (kcal/mol) |

| Polypeptide derivatives | Glutamine amidotransferase GatD | -9.32 to -10.02 |

| Polypeptide derivatives | Beta-lactamase class A | -9.15 to -10.09 |

| N-substituted pyrrolidine derivatives | GABA receptor (4COF) | -3.2 to -3.7 |

Pharmacological and Biological Activity Profiling of 3 Aminopyrrolidine 2,5 Dione Derivatives Non Clinical Focus

Anticonvulsant Activity Investigations

The anticonvulsant properties of 3-aminopyrrolidine-2,5-dione (B1193966) derivatives have been systematically evaluated in established animal models of epilepsy. These studies have identified several promising compounds with significant antiseizure activity.

In Vivo Mouse Models of Seizures (e.g., Maximal Electroshock (MES), Subcutaneous Pentylenetetrazole (scPTZ), 6 Hz Psychomotor Seizure Tests)

A range of 3-aminopyrrolidine-2,5-dione derivatives have demonstrated potent, broad-spectrum anticonvulsant activity in various mouse models of seizures. researchgate.netmdpi.comnih.gov Initial screening is often performed using the psychomotor seizure test (6 Hz), with further evaluation in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests to characterize the profile of activity. researchgate.netmdpi.com

One particularly active compound, 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione, showed significant antiseizure activity across all tested models, including those for pharmacoresistant seizures, and exhibited more favorable median effective doses (ED50) than the reference drug, ethosuximide. researchgate.net Other derivatives, such as 3-(benzylamino)pyrrolidine-2,5-dione and 3-(phenylamino)pyrrolidine-2,5-dione, were effective in the 6 Hz and MES tests. researchgate.net

Further studies identified a lead compound, referred to as compound 33, from a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, which displayed promising antiseizure properties. mdpi.com This compound was effective in the MES and 6 Hz models and significantly delayed the onset of seizures in the scPTZ model. mdpi.com Similarly, compound 6, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed better ED50 values than the reference drug valproic acid in the MES and 6 Hz tests. mdpi.com

| Compound | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |

|---|---|---|---|---|

| Compound 22 | 23.7 | 22.4 | 59.4 | researchgate.net |

| Compound 33 | 27.4 | 30.8 | Active at 100 mg/kg | mdpi.com |

| Compound 6 | 68.30 | 28.20 | Not Reported | mdpi.com |

| Compound 4 | 62.14 | 75.59 | Not Reported | researchgate.net |

Identification of Potent Derivatives and Mechanism of Action (e.g., Sodium Channel Blockade, L-type Calcium Channel Blockade)

Research into the mechanism of action for the anticonvulsant effects of these derivatives suggests that their primary mode of action involves the modulation of neuronal voltage-sensitive ion channels. nih.gov In vitro ligand binding studies have indicated that the most probable molecular mechanism is the influence on both voltage-sensitive sodium channels and L-type calcium channels. nih.govresearchgate.net

For instance, the anticonvulsant activity of the lead compound 33 is believed to stem from its interaction with the neuronal voltage-sensitive sodium channel at site 2. mdpi.com Another highly active compound, designated as compound 4, demonstrated a moderate but balanced inhibition of both neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. researchgate.net This dual-action mechanism is a characteristic of several broad-spectrum antiepileptic drugs. The structure-activity relationship analyses reveal that the nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring significantly influences the anticonvulsant activity. nih.gov

Antitumor/Anticancer Activity Research

In addition to their effects on the central nervous system, derivatives of 3-aminopyrrolidine-2,5-dione have been investigated for their potential as anticancer agents. These studies have spanned in vitro evaluations against various cancer cell lines and in vivo assessments in murine tumor models.

In Vitro Studies with Cancer Cell Lines (e.g., HepG-2, HCT-116, MCF-7)

The cytotoxic activity of 3-aminopyrrolidine-2,5-dione derivatives has been evaluated against a panel of human cancer cell lines. One study reported that a dibromo-substituted oxindole derivative incorporating the pyrrolidine-2,5-dione structure showed higher activity against HepG-2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and HCT-116 (colorectal carcinoma) cell lines than the reference compound, cisplatin, against the MCF-7 cell line. frontiersin.org Another study synthesized evodiamine derivatives and tested their in vitro cytotoxicity against cell lines including HepG-2 and MCF-7, with one compound exhibiting potent anti-tumor activities on all tested lines. researchgate.net Furthermore, some synthesized derivatives were assessed for hepatocytotoxicity using HepG2 cells, with the tested compounds showing no adverse effects. researchgate.net

| Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|

| HepG-2 | 5.00 ± 0.66 | frontiersin.org |

| MCF-7 | 4.00 ± 0.29 | frontiersin.org |

| HCT-116 | 2.80 ± 0.20 | frontiersin.org |

In Vivo Murine Tumor Models (e.g., P388 and L1210 Leukaemias, Sarcoma 180)

The antitumor potential of these compounds has also been confirmed in in vivo models. Specifically, the derivative (R,S)3-(N,N-[bis-(2-chloroethyl)]-amino)-1-(2'-methoxyphenyl)-pyrrolidine-2,5-dione hydrochloride demonstrated antitumor activity against P388 and L1210 leukaemias, as well as Sarcoma 180 (ascites) in murine models. nih.govnih.gov These findings underscore the potential of this chemical scaffold in the development of novel antineoplastic agents.

Studies on Synergistic Effects with Established Antineoplastic Agents

To enhance therapeutic efficacy, the synergistic potential of 3-aminopyrrolidine-2,5-dione derivatives with existing anticancer drugs has been explored. nih.govnih.gov Studies involving the co-administration of (R,S)3-(N,N-[bis-(2-chloroethyl)]-amino)-1-(2'-methoxyphenyl)-pyrrolidine-2,5-dione hydrochloride with various established antineoplastic agents were conducted in murine tumor models. nih.gov A significant increase in antitumor activity was observed when the derivative was co-administered with methotrexate against P388 and L1210 leukaemias and Sarcoma 180. nih.govnih.gov However, co-administration with other agents such as 5-fluorouracil, mitomycin C, adriamycin, or vincristine did not produce any enhancing, synergistic, or additive effects on the activity of these drugs. nih.govnih.gov

Targeting DNA Modifying Enzymes (e.g., Topoisomerases I and II)

The pyrrolidine (B122466) scaffold is a key structural component in various compounds designed to interact with DNA modifying enzymes, which are crucial targets in antibacterial and anticancer therapies. Research has shown that certain 1,2,4-oxadiazole pyrrolidine derivatives can inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.gov

For instance, a series of these derivatives demonstrated inhibitory activity against E. coli DNA gyrase with IC₅₀ values comparable to the standard inhibitor novobiocin. nih.gov One specific compound, featuring a 4-chlorophenyl substituent on the pyrrolidine ring and a 5-hydroxymethyl furan moiety, was particularly effective, showing more potent inhibition of E. coli topoisomerase IV and S. aureus topoisomerase IV than the reference compounds. nih.gov This highlights the potential of the pyrrolidine framework in the development of new antibacterial agents that function by disrupting DNA topology.

While direct studies on 3-aminopyrrolidine-2,5-dione derivatives as topoisomerase inhibitors are not extensively detailed in the provided context, the broader family of pyrrolidine derivatives shows clear engagement with these enzymatic targets. Other related scaffolds, such as those incorporating benzimidazole, have also been investigated as topoisomerase I inhibitors, further underscoring the utility of nitrogen-containing heterocyclic structures in targeting these enzymes. mdpi.com

Analgesic and Antinociceptive/Antiallodynic Properties

Derivatives of pyrrolidine-2,5-dione have demonstrated significant potential as analgesic, antinociceptive (pain-blocking), and antiallodynic (reducing pain from non-painful stimuli) agents. These compounds are often explored due to the established use of antiseizure medications in treating a variety of pain conditions.

Studies on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives identified a lead compound with broad antiseizure activity that also showed a significant analgesic effect in preclinical models. Similarly, research into 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives confirmed their antinociceptive and antiallodynic properties in established pain models.

The analgesic activity observed in the second phase of the formalin test suggests an anti-inflammatory profile for these compounds and an ability to inhibit the central sensitization of pain. This dual activity could be highly valuable for treating neuropathic pain.

Mouse Models of Tonic and Neuropathic Pain (e.g., Formalin Test, Oxaliplatin-induced Peripheral Neuropathy, Streptozotocin-induced Painful Diabetic Neuropathy)

The analgesic efficacy of pyrrolidine-2,5-dione derivatives has been rigorously assessed in various mouse models that mimic different types of human pain.

Formalin Test: This model induces a biphasic pain response, representing acute nociceptive pain followed by inflammatory pain. Several 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives demonstrated significant antinociceptive effects in both phases of this test. A lead compound from a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones also showed a strong analgesic effect in this model.

Oxaliplatin-induced Peripheral Neuropathy: This is a model for chemotherapy-induced neuropathic pain. Multiple derivatives of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione revealed antiallodynic properties, effectively alleviating the heightened pain sensitivity caused by the chemotherapy agent. The 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione lead compound also effectively reduced allodynia in this model.

Streptozotocin-induced Painful Diabetic Neuropathy: In this model of diabetes-induced neuropathic pain, one specific 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivative was shown to attenuate tactile allodynia.

The table below summarizes the findings for selected compounds in these models.

| Compound Series | Pain Model | Observed Effect |

| 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-diones | Formalin Test | Significant antinociceptive effect in one or both phases. |

| Oxaliplatin-induced Neuropathy | Demonstrated antiallodynic properties. | |

| Streptozotocin-induced Neuropathy | Attenuated tactile allodynia. | |

| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | Formalin Test | Significant analgesic effect. |

| Oxaliplatin-induced Neuropathy | Effectively alleviated allodynia. |

Immunomodulatory and Anti-inflammatory Activities

The pyrrolidine-2,5-dione scaffold is a cornerstone in the development of compounds with immunomodulatory and anti-inflammatory properties. Research has focused on creating multitarget anti-inflammatory agents by modifying this core structure.

Derivatives have been synthesized and evaluated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). ebi.ac.uk Dual inhibition of COX and LOX pathways is considered a rational approach to developing safer and more effective anti-inflammatory drugs. ebi.ac.uk

In various in-vitro assays, N-substituted pyrrolidine-2,5-dione derivatives have shown inhibitory activity in the low micromolar to submicromolar ranges, with a notable selectivity for COX-2 over COX-1. ebi.ac.uk This selectivity is a desirable trait, as COX-2 is primarily induced during inflammation. The anti-inflammatory potential of these compounds has been confirmed in vivo using models like the carrageenan-induced paw edema test. ebi.ac.uk

Modulation of Chemokine Receptors (e.g., CCR2, CCR5)

Chemokine receptors, particularly CCR2 and CCR5, play a pivotal role in recruiting inflammatory cells like monocytes and macrophages to sites of inflammation and are implicated in numerous immune-mediated diseases. mdpi.com Consequently, they are significant targets for therapeutic intervention.

Novel 3-aminopyrrolidine (B1265635) derivatives have been specifically synthesized and evaluated for their antagonistic activity against the human CCR2 receptor. nih.gov Structure-activity relationship studies have led to the identification of highly potent hCCR2 antagonists, including piperidine (B6355638) and piperazine (B1678402) derivatives of the core 3-aminopyrrolidine structure. nih.gov These antagonists function by blocking the receptor, thereby inhibiting the chemotactic signals that drive immune cell migration.

The development of antagonists that can block both CCR2 and CCR5 is also an active area of research, as these receptors are often co-expressed and share ligands, playing overlapping roles in inflammatory diseases. mdpi.com

Relevance in Immune-Mediated Disease Pathways

The ability of 3-aminopyrrolidine-2,5-dione derivatives to modulate CCR2 and CCR5 has direct relevance to the treatment of immune-mediated diseases. By inhibiting these receptors, these compounds can block the infiltration of inflammatory monocytes and macrophages into tissues, a key pathological process in conditions such as rheumatoid arthritis, multiple sclerosis, and non-alcoholic steatohepatitis (NASH).

For example, CCR2/5 inhibition has been shown to reduce hepatic inflammation and fibrosis in rodent models of NASH by decreasing the population of hepatic monocyte-derived macrophages. mdpi.com The antagonism of these receptors prevents the recruitment of immune cells that contribute to tissue damage and the progression of fibrosis. This targeted immunomodulatory approach underscores the therapeutic potential of these derivatives in managing chronic inflammatory and autoimmune disorders.

General Biological Activity and Therapeutic Potential of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, widely utilized to create compounds for treating a broad spectrum of human diseases. nih.gov Its significance stems from several key structural advantages. The saturated, sp³-hybridized nature of the ring allows for increased three-dimensional complexity, which is beneficial for exploring pharmacophore space and achieving specific interactions with biological targets. nih.gov This non-planar structure contributes to the stereochemistry of the molecule, where different spatial orientations of substituents can lead to distinct biological profiles. nih.gov

The pyrrolidine scaffold is a core component in compounds demonstrating a wide array of biological activities, including:

Anticancer researchgate.net

Antibacterial researchgate.net

Antiviral

Anti-inflammatory researchgate.net

Anticonvulsant

Analgesic researchgate.net

This versatility makes the pyrrolidine ring a foundational element in drug design. Its presence in numerous natural products and pharmacologically important agents highlights its key role in pharmacotherapy. nih.gov The ability to readily functionalize the pyrrolidine ring allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules to achieve desired therapeutic effects. researchgate.net

Versatility as a Biologically Active Scaffold

The pyrrolidine-2,5-dione, or succinimide (B58015), ring system is a prominent scaffold in medicinal chemistry, valued for its broad range of pharmacological applications. nih.govresearchgate.net Its significance is enhanced by the saturated, non-planar structure which allows for three-dimensional exploration of pharmacophore space, a key feature for specific biological interactions. researchgate.net The stereochemistry of the pyrrolidine ring, which can contain up to four stereogenic carbon atoms, plays a crucial role, as different stereoisomers can exhibit varied biological profiles due to distinct binding modes with enantioselective proteins. researchgate.net

Derivatives of the pyrrolidine-2,5-dione scaffold have been extensively investigated for their potential in treating central nervous system disorders, particularly epilepsy. nih.gov Research has shown that these compounds can interact with voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VGCCs), which are key targets in anticonvulsant therapy. nih.gov Structure-activity relationship (SAR) studies have revealed that the biological activity is highly dependent on the substituents at various positions of the pyrrolidine-2,5-dione ring. nih.gov

For instance, in a series of 1,3-disubstituted pyrrolidine-2,5-diones, the nature of the substituent at position 3 was found to strongly influence the anticonvulsant activity. nih.gov

| Substituent at Position 3 | Primary Activity Noted in Preclinical Models |

| 3-benzhydryl | Protection in the subcutaneous pentylenetetrazole (scPTZ) test |

| 3-isopropyl | Favorable protection in the scPTZ test |

| 3-methyl | More active in the maximal electroshock (MES) test |

| Unsubstituted | More active in the maximal electroshock (MES) test |

Furthermore, modifications to the phenylpiperazine fragment attached to the core structure also modulate the activity. Derivatives with a 3-trifluoromethylphenylpiperazine moiety showed high activity in the MES test, while those with 3,4-dichlorophenylpiperazine were active in both MES and scPTZ tests. nih.gov This demonstrates the scaffold's tunability, allowing for the optimization of activity against specific targets or seizure models. nih.gov

Multi-Targeting Approaches for Complex Pathological Mechanisms (e.g., Inflammation, Oxidative Stress, Metabolic Dysregulation)

The paradigm in drug discovery has been gradually shifting from a single-target approach to the design of multi-target ligands that can modulate multiple pathways involved in complex diseases. nih.govebi.ac.uk The pyrrolidine-2,5-dione scaffold has emerged as a suitable framework for developing such multi-target agents, particularly for conditions involving inflammation and metabolic dysregulation. nih.govnih.gov

Inflammation:

Derivatives of N-substituted pyrrolidine-2,5-dione have been synthesized and evaluated as multi-target anti-inflammatory agents. nih.govebi.ac.ukconsensus.app These compounds have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). nih.govebi.ac.uk The ability to inhibit both COX and LOX pathways is advantageous as it can offer a broader anti-inflammatory effect.